![molecular formula C12H14F2N2O4S B2664351 (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone CAS No. 2248915-40-2](/img/structure/B2664351.png)
(3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone, also known as DMHPM, is a novel small molecule compound that has shown potential in various scientific research applications. DMHPM belongs to the class of pyridinylpiperidine derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.
作用機序
(3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and cell cycle arrest, ultimately resulting in cell death. (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
(3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various disease states.
実験室実験の利点と制限
One of the main advantages of (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone is its potent antitumor activity, which makes it a promising candidate for cancer therapy. Its low toxicity profile and good pharmacokinetic properties also make it an attractive option for drug development. However, one of the limitations of (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone is its relatively complex synthesis method, which may limit its scalability for large-scale production.
将来の方向性
There are several potential future directions for the research and development of (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone. One area of interest is the investigation of its potential use in combination with other chemotherapeutic agents to enhance its antitumor activity. Another area of interest is the exploration of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone and to optimize its synthesis method for large-scale production.
合成法
The synthesis of (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone involves a multi-step process that starts with the reaction of 3,3-difluoro-5-hydroxypiperidine with 6-methylsulfonylpyridine-3-carbaldehyde. The resulting intermediate is then subjected to further reactions, including reduction and acylation, to yield the final product. The synthesis method has been optimized to achieve high yields and purity.
科学的研究の応用
(3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including lung, breast, and colon cancer. (3,3-Difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(3,3-difluoro-5-hydroxypiperidin-1-yl)-(6-methylsulfonylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O4S/c1-21(19,20)10-3-2-8(5-15-10)11(18)16-6-9(17)4-12(13,14)7-16/h2-3,5,9,17H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWARKJVMKDFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C(=O)N2CC(CC(C2)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。